5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione
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Overview
Description
5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione is a brominated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione typically involves the bromination of 1-hydroxymethyl-1H-indole-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indole-2,3-dione
- 5-Bromo-7-methoxy-1H-indole-2,3-dione
- 5-Bromo-1-(morpholinomethyl)indoline-2,3-dione
Uniqueness
5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-bromo-1-(hydroxymethyl)indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)8(13)9(14)11(7)4-12/h1-3,12H,4H2 |
InChI Key |
RCJWNUDAHFJKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CO |
Origin of Product |
United States |
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